molecular formula C20H30N2O2S B2895149 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one CAS No. 1421515-94-7

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one

Cat. No. B2895149
CAS RN: 1421515-94-7
M. Wt: 362.53
InChI Key: WGDQXLPHKZRXIM-UHFFFAOYSA-N
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Description

The compound “1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many biologically active compounds . Morpholines are used in molecular biology to modify gene expression .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the morpholine ring and the thiazepan ring. While specific structural data for this compound is not available, morpholine’s molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Chemical Reactions Analysis

The compound, being a morpholine derivative, might exhibit interesting chemical reactions. Morpholine derivatives have been found to interact with enzymes such as human legumain (AEP) and cholinesterases (AChE and BuChE) with moderate to high affinity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Innovations in synthesis methodologies have been explored, emphasizing the creation of structurally diverse chemical libraries. For example, the use of bromoethylsulfonium salt has demonstrated efficacy in generating 1,4-heterocyclic compounds, including morpholines, through a straightforward procedure that accommodates a variety of nitrogen substituents. This method is significant for constructing compounds with potential biological activities (Yar, McGarrigle, & Aggarwal, 2009).

  • Chemical Modifications and Derivatives : Research has focused on chemical modifications to enhance biological activity or solubility. For instance, the synthesis of various esters and prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) involving morpholinyl- and methylpiperazinylacyloxyalkyl groups has been evaluated for topical drug delivery, showcasing the compound's versatility in medicinal chemistry applications (Rautio et al., 2000).

Biological Activities

  • Antibacterial and Antifungal Activities : Several studies have synthesized and evaluated the antibacterial and antifungal potentials of derivatives. For instance, compounds incorporating morpholinomethyl groups have demonstrated activity against various microbial strains, highlighting their potential as antimicrobial agents (Gul et al., 2017; Idhayadhulla et al., 2014).

  • Antitumor Activities : Research into the antitumor activities of compounds with the morpholinomethyl group has revealed promising results. For example, derivatives have been tested for their efficacy against cancer cells, indicating potential therapeutic applications in oncology (Isakhanyan et al., 2016).

QSAR Analysis

  • Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been utilized to understand the relationship between the molecular structure of derivatives and their antioxidant activities. This approach aids in the theoretical design of new potential antioxidants, demonstrating the compound's utility in developing treatments for oxidative stress-related conditions (Drapak et al., 2019).

Safety and Hazards

Based on a similar compound, 3-(Morpholinomethyl)benzaldehyde, it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-phenylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2S/c1-2-19(17-7-4-3-5-8-17)20(23)22-9-6-14-25-16-18(22)15-21-10-12-24-13-11-21/h3-5,7-8,18-19H,2,6,9-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDQXLPHKZRXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one

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